Copper chloride dihydrate (CuCl₂·2H₂O) is an inorganic compound classified as a transition metal halide. It appears as a bluish-green solid at room temperature. In scientific research, it serves as a versatile reagent, catalyst, and precursor in various chemical reactions and material synthesis processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Coppertrace is classified as a transition metal compound due to the presence of copper, which is located in group 11 of the periodic table. It is categorized as a trace element because it is required in minute amounts for biological functions but can be toxic at higher concentrations. Copper ions are integral to various metalloproteins and enzymes, influencing metabolic pathways and cellular homeostasis .
Coppertrace can be synthesized through various methods, each offering unique advantages depending on the desired application. Key synthesis methods include:
The molecular structure of Coppertrace consists of a central copper atom coordinated with chloride ions. The geometry around the copper ion typically adopts a tetrahedral or trigonal planar configuration depending on its oxidation state and coordination environment.
Key structural features include:
Coppertrace participates in several key chemical reactions:
The mechanism of action of Coppertrace is multifaceted, primarily involving its role as a cofactor in enzymatic reactions:
Coppertrace exhibits several notable physical and chemical properties:
These properties make Coppertrace suitable for various applications ranging from electronics to biomedicine.
Coppertrace has diverse applications across multiple fields:
Copper traces form the conductive "veins" of semiconductor packages, enabling signal transmission and power distribution in high-density devices. Their reliability directly impacts the performance of memory packages, 5G infrastructure, and artificial intelligence processors, where trace widths now reach 2–10 µm [2] [6]. Failures in these structures cause catastrophic device malfunctions, particularly in automotive and aerospace applications subjected to extreme thermal cycling. As noted in recent studies, copper trace cracks account for >40% of substrate-level failures during temperature cycling tests (TCTs) in packages with high silicon content, where coefficient of thermal expansion (CTE) mismatches exceed 8 ppm/K [1]. The transition to heterogeneous integration with 3D ICs and chiplets further intensifies thermo-mechanical stresses at copper-polymer interfaces, making trace integrity a critical bottleneck in advanced packaging.
The relentless drive toward miniaturization has reduced trace widths from 100 µm to <5 µm within a decade, while layer counts in organic substrates exceed 20 layers [3]. This scaling introduces three fundamental challenges:
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